molecular formula C4H3ClN2O B046037 6-Chloropyrimidin-2(1H)-one CAS No. 80927-55-5

6-Chloropyrimidin-2(1H)-one

Cat. No. B046037
CAS RN: 80927-55-5
M. Wt: 130.53 g/mol
InChI Key: KVHNGYWHLLJFNQ-UHFFFAOYSA-N
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Description

“6-Chloropyrimidin-2(1H)-one” is a chemical compound that belongs to the class of pyrimidinediones . Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups .


Synthesis Analysis

The synthesis of “6-Chloropyrimidin-2(1H)-one” related compounds has been studied in various contexts. For instance, the peroxyacid oxidation of 6-chloro-2,4-diaminopyrimidine led to two products, one of which was 6-chloro-2,4-diaminopyrimidine 3-N-oxide .


Molecular Structure Analysis

The molecular structure of “6-Chloropyrimidin-2(1H)-one” is characterized by a pyrimidine ring substituted with a chlorine atom and two carbonyl groups .


Chemical Reactions Analysis

In one study, the peroxyacid oxidation of 6-chloro-2,4-diaminopyrimidine led to two products, one of which was 6-chloro-2,4-diaminopyrimidine 3-N-oxide .

Scientific Research Applications

Fischer Hepp Type Rearrangement in Pyrimidines

“6-Chloropyrimidin-2(1H)-one” has been used in the first example of the Fischer Hepp type rearrangement in pyrimidines . This rearrangement process is a significant reaction in organic chemistry, and the use of “6-Chloropyrimidin-2(1H)-one” in this context expands its potential applications in the field of synthetic chemistry .

Synthesis of N-Benzyl-6-chloro-2-methylpyrimidin-4-amine

This compound is synthesized using “6-Chloropyrimidin-2(1H)-one” as a starting material . The resulting compound has potential applications in medicinal chemistry due to its structural similarity to many biologically active compounds .

Synthesis of N-Benzyl-6-chloro-2-methylthiopyrimidin-4-amine

“6-Chloropyrimidin-2(1H)-one” is also used in the synthesis of N-Benzyl-6-chloro-2-methylthiopyrimidin-4-amine . This compound could have potential applications in the development of new pharmaceuticals .

Synthesis of 6-Chloro-N-(4-methoxybenzyl)-2-methylthiopyrimidin-4-amine

This compound is another product that can be synthesized using "6-Chloropyrimidin-2(1H)-one" . The resulting compound could be used in the development of new drugs .

Synthesis of N-Butyl-6-chloro-2-methylthiopyrimidin-4-amine

“6-Chloropyrimidin-2(1H)-one” is used in the synthesis of N-Butyl-6-chloro-2-methylthiopyrimidin-4-amine . This compound could have potential applications in medicinal chemistry .

5-Lipoxygenase Inhibitor

“6-Chloropyrimidin-2(1H)-one” is used in the synthesis of 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (HZ52), a novel type of 5-lipoxygenase inhibitor . This could have potential applications in the treatment of diseases related to 5-lipoxygenase, such as asthma and arthritis .

Mechanism of Action

Target of Action

It is known that similar compounds, such as 2,4-diamine 6-chloro-pyrimidine, are used in the preparation of piperazinyl oxazolidinone derivatives . These derivatives have a wide range of biological activities, suggesting that 6-Chloropyrimidin-2(1H)-one may also interact with various biological targets.

Pharmacokinetics

Similar compounds have been shown to have high gastrointestinal absorption and moderate lipophilicity , which may suggest good bioavailability for 6-Chloropyrimidin-2(1H)-one.

Future Directions

The future directions for “6-Chloropyrimidin-2(1H)-one” could involve further studies on its synthesis, properties, and potential applications. For instance, imidazo[1,2-a]pyridines, which are structurally similar to pyrimidines, have been attracting substantial interest due to their potential pharmaceutical applications .

properties

IUPAC Name

6-chloro-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-3-1-2-6-4(8)7-3/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHNGYWHLLJFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10531552
Record name 6-Chloropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloropyrimidin-2(1H)-one

CAS RN

80927-55-5
Record name 6-Chloropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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